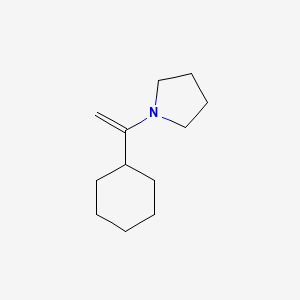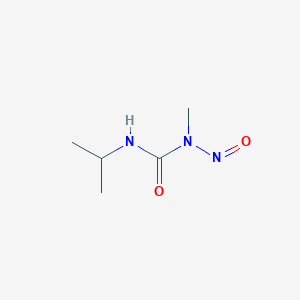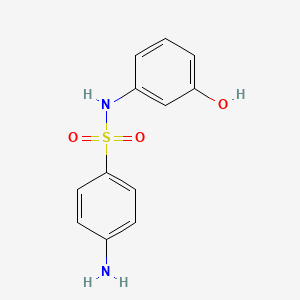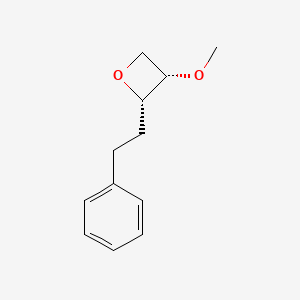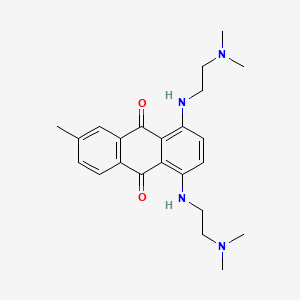
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione is a synthetic compound known for its bioreductive properties.
準備方法
The synthesis of 1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione involves multiple steps. One of the key synthetic routes includes the conversion of 3,6-dichlorophthalic anhydride to 3,6-difluorophthalic anhydride using a KF–NaF-mediated reaction . This intermediate is then subjected to further reactions to introduce the dimethylaminoethyl groups and the anthracenedione core. The overall yield of this synthesis is approximately 20% .
化学反応の分析
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions are the N-oxide derivatives and the reduced active form of the compound .
科学的研究の応用
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione has several scientific research applications:
作用機序
The mechanism of action of 1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione involves its reduction in hypoxic conditions to its active form. This active form binds non-covalently to DNA and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and cell division . This inhibition leads to the sensitization of tumor cells to radiotherapy and chemotherapy, enhancing their effectiveness .
類似化合物との比較
1,4-Bis((2-(dimethylamino)ethyl)amino)-6-methyl-9,10-anthracenedione is unique compared to other anthraquinone derivatives due to its bioreductive properties and ability to enhance cancer therapy. Similar compounds include:
1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione: Another bioreductive agent with similar properties but different substituents.
1,4-Diaminoanthraquinone: A simpler anthraquinone derivative used in redox flow batteries and other industrial applications.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in cancer therapy and other fields .
特性
CAS番号 |
70945-54-9 |
|---|---|
分子式 |
C23H30N4O2 |
分子量 |
394.5 g/mol |
IUPAC名 |
1,4-bis[2-(dimethylamino)ethylamino]-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C23H30N4O2/c1-15-6-7-16-17(14-15)23(29)21-19(25-11-13-27(4)5)9-8-18(20(21)22(16)28)24-10-12-26(2)3/h6-9,14,24-25H,10-13H2,1-5H3 |
InChIキー |
PSCSHWDJXRUYPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN(C)C)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


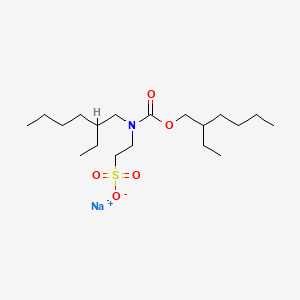
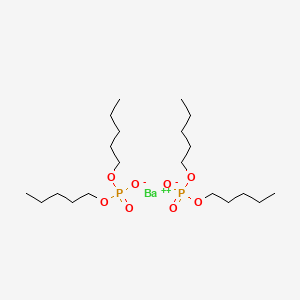

![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
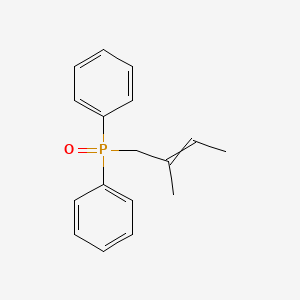
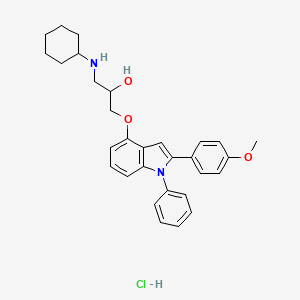
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
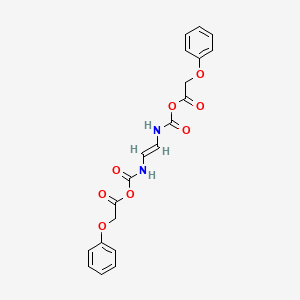
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
